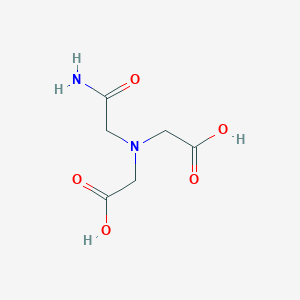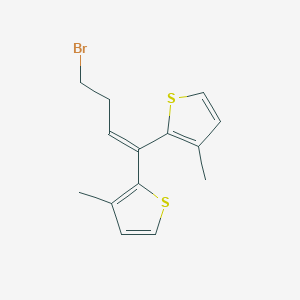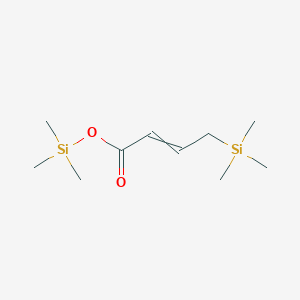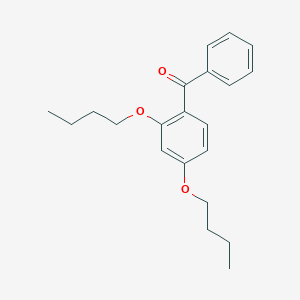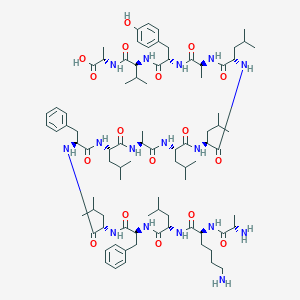
Pretrypsinogen signal sequence peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The Pretrypsinogen signal sequence peptide (PTSP) is a small peptide sequence that is found in the pancreas. This peptide is involved in the production of trypsinogen, which is a precursor to the digestive enzyme trypsin. The PTSP is important because it helps to direct the trypsinogen to the correct location in the cell, where it can be activated into trypsin.
Mécanisme D'action
The Pretrypsinogen signal sequence peptide acts as a signal peptide that directs the trypsinogen to the endoplasmic reticulum (ER) in the cell. The ER is the site of protein synthesis and processing in the cell. Once the trypsinogen is in the ER, it is activated into trypsin by an enzyme called enteropeptidase. The trypsin then moves to the small intestine, where it helps to digest proteins.
Biochemical and Physiological Effects:
Pretrypsinogen signal sequence peptide plays a critical role in the production of trypsin, which is an important digestive enzyme. Without Pretrypsinogen signal sequence peptide, trypsinogen would not be directed to the correct location in the cell, and trypsin would not be produced. This would lead to digestive problems and malnutrition.
Avantages Et Limitations Des Expériences En Laboratoire
The Pretrypsinogen signal sequence peptide is a useful tool for studying protein synthesis and secretion in the pancreas. It is easy to synthesize using SPPS, and it is relatively inexpensive. However, Pretrypsinogen signal sequence peptide has some limitations. It is a small peptide, and it may not accurately reflect the behavior of larger proteins in the cell. Additionally, Pretrypsinogen signal sequence peptide is only involved in the production of trypsin, and it may not be useful for studying other proteins in the pancreas.
Orientations Futures
There are several future directions for research on Pretrypsinogen signal sequence peptide. One area of interest is the role of Pretrypsinogen signal sequence peptide in pancreatic cancer. Pretrypsinogen signal sequence peptide has been shown to be overexpressed in pancreatic cancer cells, and it may play a role in the development of the disease. Another area of interest is the development of new methods for synthesizing Pretrypsinogen signal sequence peptide. Researchers are working to develop more efficient and cost-effective methods for producing Pretrypsinogen signal sequence peptide, which could lead to new applications in the field of molecular biology and biochemistry.
Conclusion:
In conclusion, Pretrypsinogen signal sequence peptide is a small peptide sequence that plays a critical role in the production of trypsin in the pancreas. It is synthesized using SPPS, and it is widely used in the field of molecular biology and biochemistry. Pretrypsinogen signal sequence peptide has several advantages and limitations for lab experiments, and there are several future directions for research on this peptide. Overall, Pretrypsinogen signal sequence peptide is an important tool for studying protein synthesis and secretion in the pancreas, and it has the potential to lead to new discoveries in the field of molecular biology and biochemistry.
Méthodes De Synthèse
The Pretrypsinogen signal sequence peptide is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The Pretrypsinogen signal sequence peptide is composed of 13 amino acids, and the synthesis process typically takes several hours to complete.
Applications De Recherche Scientifique
Pretrypsinogen signal sequence peptide has been extensively studied in the field of molecular biology and biochemistry. It is used as a model system to study the mechanisms of protein synthesis and secretion in the pancreas. Pretrypsinogen signal sequence peptide has also been used to investigate the role of signal peptides in directing proteins to the correct location in the cell.
Propriétés
Numéro CAS |
104582-22-1 |
|---|---|
Nom du produit |
Pretrypsinogen signal sequence peptide |
Formule moléculaire |
C86H136N16O17 |
Poids moléculaire |
1666.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C86H136N16O17/c1-46(2)37-62(76(108)90-55(17)74(106)94-70(45-59-32-34-60(103)35-33-59)84(116)102-71(52(13)14)85(117)91-56(18)86(118)119)96-79(111)66(41-50(9)10)98-78(110)64(39-48(5)6)93-73(105)54(16)89-77(109)63(38-47(3)4)97-82(114)68(43-57-27-21-19-22-28-57)101-81(113)67(42-51(11)12)99-83(115)69(44-58-29-23-20-24-30-58)100-80(112)65(40-49(7)8)95-75(107)61(31-25-26-36-87)92-72(104)53(15)88/h19-24,27-30,32-35,46-56,61-71,103H,25-26,31,36-45,87-88H2,1-18H3,(H,89,109)(H,90,108)(H,91,117)(H,92,104)(H,93,105)(H,94,106)(H,95,107)(H,96,111)(H,97,114)(H,98,110)(H,99,115)(H,100,112)(H,101,113)(H,102,116)(H,118,119)/t53-,54-,55-,56-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1 |
Clé InChI |
URYAPVKJOZTWKZ-WOVBJYPLSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)N |
Autres numéros CAS |
104582-22-1 |
Séquence |
AKLFLFLALLLAYVA |
Synonymes |
Ala-Lys-Leu-Phe-Leu-Phe-Leu-Ala-Leu-Leu-Leu-Ala-Tyr-Val-Ala pretrypsinogen 2 signal sequence pretrypsinogen signal sequence peptide PTSSP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



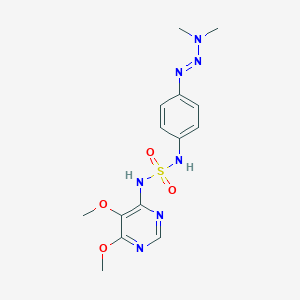
![[Methyl(1-thioxohexyl)amino]acetic acid](/img/structure/B35368.png)




![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)
